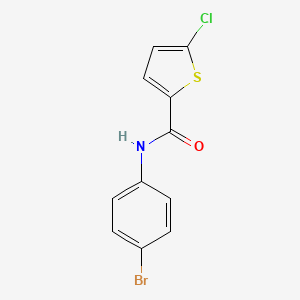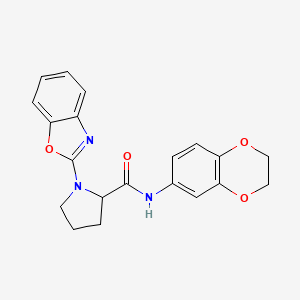
1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Structural Studies
Research has illuminated the role of urea derivatives, similar to "1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea," in studying hydrogen bonding and molecular structure. For instance, studies on substituted ureas have utilized solid-state NMR, IR, and Raman spectroscopies, alongside single-crystal X-ray diffraction, to elucidate the intricate details of hydrogen bonding and molecular conformations (Kołodziejski et al., 1993). Such research is pivotal in understanding the structural characteristics of chemical compounds, influencing their reactivity and interaction with other molecules.
Anion Coordination Chemistry
Urea-based ligands, akin to the compound , play a crucial role in anion coordination chemistry. Investigations into protonated urea-based ligands have revealed their capacity to form complexes with inorganic oxo-acids, showcasing diverse hydrogen bond motifs (Wu et al., 2007). This research underscores the versatility of urea derivatives in forming stable complexes with various anions, which is fundamental in catalysis, environmental remediation, and the development of new materials.
Microbial Degradation of Urea Herbicides
The environmental fate of substituted urea herbicides, including compounds structurally related to "this compound," has been extensively studied. Research demonstrates the capability of Aspergillus species to degrade urea herbicides, highlighting the importance of microbial processes in the biodegradation of environmental pollutants (Murray et al., 1969). This knowledge is crucial for developing strategies to mitigate the environmental impact of synthetic chemicals.
Antioxidant, Enzyme Inhibitory, and Anticancer Properties
Further studies on urea derivatives have explored their biological activities, including antioxidant properties and enzyme inhibitory effects. For example, ureas derived from phenethylamines have shown significant human carbonic anhydrase inhibitory activities and antioxidant properties (Aksu et al., 2016). Moreover, certain 1-aryl-3-(2-chloroethyl) ureas have demonstrated potential as anticancer agents (Gaudreault et al., 1988). These findings underscore the therapeutic potential of urea derivatives, offering insights into their utility in developing new treatments for various diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-3-6-19(13-16(15)2)23-21(26)22-18-7-4-17(5-8-18)14-20(25)24-9-11-27-12-10-24/h3-8,13H,9-12,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAGFBHZHLQCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2529580.png)
![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)
![4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine](/img/structure/B2529585.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2529593.png)
![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2529597.png)
![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)
